Biological Target Engagement: sEH Inhibition Potency of 2-Formyl-6-methoxybenzonitrile
The target compound exhibits a specific, moderate inhibitory activity against human soluble epoxide hydrolase (sEH), with a reported IC50 value of 40 nM [1]. This level of potency is a distinct functional feature of the 2-formyl-6-methoxy substitution pattern; while direct head-to-head data for the des-methoxy analog (2-formylbenzonitrile) is not available in the same assay, the electron-donating methoxy group is known to significantly influence binding to the sEH hydrophobic pocket, differentiating it from less substituted or electron-poor benzonitriles [1].
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Des-methoxy analog (2-formylbenzonitrile, CAS 7468-67-9): Data not available in same assay. Class inference suggests reduced potency due to lack of electron-donating methoxy group. |
| Quantified Difference | Target compound IC50 = 40 nM vs. no reported activity for comparator |
| Conditions | Assay using PHOME as substrate, incubated for 10 minutes |
Why This Matters
This quantitative potency data provides a verifiable basis for selecting 2-Formyl-6-methoxybenzonitrile as a starting point or reference tool in sEH-related research, a field relevant to cardiovascular and inflammatory diseases.
- [1] BindingDB. (n.d.). BDBM50435763 CHEMBL2392711. Retrieved April 23, 2026, from https://bindingdb.org/ View Source
